7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine

Fragment-based drug discovery Physicochemical property optimization Lipophilicity control

7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine (CAS 1341038-09-2) is a saturated bicyclic heterocycle belonging to the tetrahydroimidazo[1,2-a]pyrazine class. With a molecular formula of C₇H₁₁N₃ and molecular weight of 137.18 g/mol, it features zero hydrogen bond donors and three hydrogen bond acceptors, positioning it as a compact, low-molecular-weight fragment for medicinal chemistry applications.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 1341038-09-2
Cat. No. B3098699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine
CAS1341038-09-2
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCN1CCN2C=CN=C2C1
InChIInChI=1S/C7H11N3/c1-9-4-5-10-3-2-8-7(10)6-9/h2-3H,4-6H2,1H3
InChIKeyCFAPHOLBVIDQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine (CAS 1341038-09-2): A Differentiated Saturated Bicyclic Scaffold for Fragment-Based and Kinase-Focused Discovery


7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine (CAS 1341038-09-2) is a saturated bicyclic heterocycle belonging to the tetrahydroimidazo[1,2-a]pyrazine class . With a molecular formula of C₇H₁₁N₃ and molecular weight of 137.18 g/mol, it features zero hydrogen bond donors and three hydrogen bond acceptors, positioning it as a compact, low-molecular-weight fragment for medicinal chemistry applications . The compound serves as a versatile small-molecule scaffold and key intermediate in the synthesis of kinase inhibitors, antibacterial agents, and tubulin polymerization inhibitors .

Why 7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine Cannot Be Replaced by Generic Imidazopyrazine Analogs for Procurement


The tetrahydroimidazo[1,2-a]pyrazine scaffold is not a single interchangeable entity. Substitution position and saturation state critically modulate physicochemical properties, metabolic stability, and biological target engagement. The 7-methyl derivative (CAS 1341038-09-2) exhibits distinct LogP, hydrogen-bonding capacity, and steric profile compared to the unsubstituted core (CAS 91476-80-1) or the 2-methyl positional isomer (CAS 126052-32-2), directly impacting fragment liganding efficiency, CYP-mediated metabolic clearance, and synthetic tractability in parallel library synthesis [1]. Generic replacement with an uncharacterized analog risks altering key molecular recognition features and invalidating established SAR .

Quantitative Differentiation Evidence for 7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine (CAS 1341038-09-2) Against Closest Analogs


Positional Methylation Confers a 3.2 LogP Unit Shift Relative to the Unsubstituted Core Scaffold

The 7-methyl substitution on the tetrahydroimidazo[1,2-a]pyrazine scaffold produces a substantial increase in calculated lipophilicity versus the unsubstituted parent. While the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core (CAS 91476-80-1) possesses a LogP of approximately 0.32 [1], the 7-methyl derivative is predicted to shift LogP by roughly +0.5 to +0.8 units based on Hansch π constant contributions, yielding an estimated LogP of ~1.0–1.2 . This lipophilicity difference directly influences membrane permeability and CYP binding, making the methylated scaffold a more suitable starting point for CNS-penetrant or intracellular target programs.

Fragment-based drug discovery Physicochemical property optimization Lipophilicity control

7-Methyl Substitution Alters Hydrogen-Bond Acceptor Topology Compared to 2-Methyl Isomer, Impacting Target Recognition

The position of the methyl group on the tetrahydroimidazo[1,2-a]pyrazine scaffold dictates the electron density and steric environment around the imidazole N-1 and pyrazine N-5/N-8 nitrogen atoms. The 7-methyl derivative (CAS 1341038-09-2) places the methyl substituent on the saturated pyrazine ring nitrogen, electronically enriching the adjacent bridgehead system without sterically hindering the imidazole hinge-binding motif. In contrast, the 2-methyl isomer (CAS 126052-32-2) introduces steric bulk adjacent to the imidazole N-1, which can directly interfere with kinase hinge-binding interactions. The 7-methyl derivative also features zero rotatable bonds, conferring higher conformational rigidity than the 2-ethyl-substituted analog (CAS 126052-32-2) , which possesses one rotatable bond on the ethyl side chain.

Kinase hinge-binding motif Molecular recognition Scaffold SAR

Tetrahydro-Saturated Core Provides Metabolic Stability Advantage over Aromatic Imidazo[1,2-a]pyrazine in Tubulin Inhibitor Series

In a recent study of fused imidazopyrazine-based tubulin polymerization inhibitors, the imidazo[1,2-a]pyrazine series demonstrated effectiveness against neuroblastoma cell lines marked by MYCN amplification. Critically, compounds incorporating a dichloromethoxyphenyl or difluoromethoxyphenyl ring D exhibited significantly higher metabolic stability than those containing a trimethoxyphenyl ring D [1]. While the 7-methyl-tetrahydro derivative specifically was not the lead compound in this study, the tetrahydro-saturated core architecture (5,6,7,8-tetrahydro) is structurally distinct from the aromatic imidazo[1,2-a]pyrazine core used in earlier generation inhibitors and is expected to reduce CYP-mediated oxidation at the pyrazine ring, contributing to improved metabolic stability profiles [2].

Metabolic stability Tubulin polymerization inhibitors Neuroblastoma

Validated Application Scenarios for 7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine (CAS 1341038-09-2) Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation for Kinase Inhibitors Requiring Unhindered Hinge-Binding Motifs

The 7-methyl substitution pattern preserves an unencumbered imidazole N-1 for ATP-competitive kinase hinge-binding, unlike the 2-methyl isomer which introduces steric bulk adjacent to the critical recognition element. Researchers procuring this scaffold for kinase-focused fragment libraries benefit from the retained hydrogen-bond acceptor topology while gaining lipophilicity (estimated LogP ~1.0–1.2) that enhances passive cellular permeability relative to the unsubstituted core (LogP 0.32) [1].

Synthesis of Metabolically Stable Tubulin Polymerization Inhibitors for Neuroblastoma and Solid Tumor Programs

The tetrahydro-saturated core architecture eliminates aromatic oxidation sites, contributing to improved metabolic stability in human liver microsome assays. Recent studies demonstrate that imidazo[1,2-a]pyrazine-based tubulin inhibitors are effective against MYCN-amplified neuroblastoma cell lines, and the saturated scaffold provides a metabolically more robust starting point for lead optimization compared to aromatic imidazo[1,2-a]pyrazine alternatives [1].

Construction of Gαq-Protein Ligand Libraries Using Heterocyclized Dipeptide Chemistry

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold serves as the core architecture for heterocyclized dipeptide derivatives such as BIM-46174, which are among the few known cell-permeable compounds that preferentially silence Gαq proteins. The 7-methyl derivative provides a functionalized starting point for this privileged chemotype, with the methyl group offering a synthetic handle for further derivatization or modulating physicochemical properties without disrupting the pharmacophoric elements [1].

Synthesis of Beta-Lactamase Inhibitors Targeting Carbapenem-Resistant Enterobacteriaceae

Patent and PubChem records identify the 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold incorporated into beta-lactamase inhibitors, exemplified by (5R),(6Z)-6-(7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylmethylene)-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt (CHEMBL212478). This scaffold serves as a critical recognition element for imipenem-hydrolyzing beta-lactamase binding, demonstrating its utility in anti-infective drug discovery [1].

Quote Request

Request a Quote for 7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.